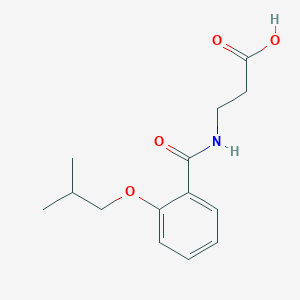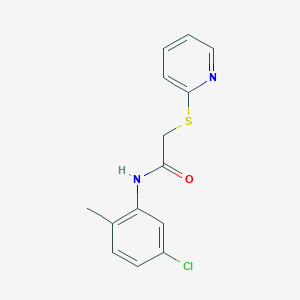
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide, also known as CX-717, is a novel cognitive enhancer that has been gaining attention in the scientific community. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
作用机制
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission of excitatory signals in the brain. 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide enhances the activity of these receptors by increasing the binding affinity of glutamate, the neurotransmitter that activates them. This leads to an increase in synaptic plasticity, which is the ability of the brain to form and strengthen connections between neurons. This mechanism of action is unique to 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide and distinguishes it from other cognitive enhancers such as racetams.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide has been found to have several biochemical and physiological effects. It increases the release of acetylcholine, a neurotransmitter that is important for memory and attention. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
实验室实验的优点和局限性
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which makes it suitable for pharmacological studies. It has a long half-life and can be administered orally, which simplifies dosing and allows for chronic treatment. However, 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in in vitro assays. In addition, its effects on cognitive function may vary depending on the species and strain of animals used in experiments.
未来方向
There are several future directions for research on 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective analogs of 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide that can target specific subtypes of AMPA receptors. Another area of interest is the investigation of 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide in combination with other cognitive enhancers or drugs that target different neurotransmitter systems. Finally, the potential therapeutic applications of 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide in cognitive disorders such as Alzheimer's disease and ADHD warrant further investigation.
In conclusion, 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide is a promising cognitive enhancer that has been extensively studied for its cognitive enhancing properties. Its unique mechanism of action, low toxicity profile, and potential therapeutic applications make it an attractive target for future research. The synthesis method of 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide is efficient and reproducible, and its advantages and limitations for lab experiments should be taken into consideration when designing studies.
合成方法
The synthesis of 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide involves the reaction of 3,5-dimethylphenylacetic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
科学研究应用
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, attention, and learning in animal models and human subjects. In addition, it has been found to enhance the cognitive effects of other drugs such as nicotine and caffeine. 2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-8-13(2)10-15(9-12)17-16(18)11-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHBLBJFKMMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)

![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)


![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)




![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)